Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
CAS No.: 149105-26-0
Cat. No.: VC21119753
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149105-26-0 |
---|---|
Molecular Formula | C19H30O3 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |
Standard InChI | InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 |
Standard InChI Key | REPYTKNMHNVOPH-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C |
Introduction
Chemical Identification and Structure
Nomenclature and Identifiers
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is also known by its IUPAC name 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate . The compound is registered under CAS number 149105-26-0 and is sometimes referred to as Isobutyl 2,2-Dimethyl-5-(2,5-Xylyloxy)Valerate in scientific literature . This compound belongs to the class of phenoxyalkanoic acid esters, which have demonstrated significant biological activities related to lipid metabolism.
Molecular Specifications
The compound has a well-defined molecular structure with the empirical formula C19H30O3 and a precise molecular weight of 306.4397 g/mol . Its structural composition includes an isobutyl ester group connected to a pentanoic acid chain that bears a 2,5-dimethylphenoxy substituent. The compound's InChI identifier is InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3, with the corresponding InChIKey REPYTKNMHNVOPH-UHFFFAOYSA-N .
Physical and Chemical Properties
Physical State and Characteristics
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate exists as a liquid at room temperature with distinct physical properties that influence its handling and applications in pharmaceutical synthesis. The compound possesses a density of 0.972 g/cm³, which is slightly less than water, and has a high boiling point of 390°C at standard pressure (760 mmHg) .
Thermodynamic Properties
The compound exhibits notable thermodynamic characteristics that are relevant for processing and storage considerations. These include:
Property | Value |
---|---|
Flash Point | 164.4°C |
Enthalpy of Vaporization | 63.95 kJ/mol |
Boiling Point | 390°C at 760 mmHg |
Vapor Pressure | 2.73E-06 mmHg at 25°C |
These properties indicate that the compound is relatively stable under normal laboratory conditions with minimal evaporation at room temperature .
Molecular Physics Properties
Advanced physical chemistry measurements reveal additional characteristics that may be relevant to reaction behavior and intermolecular interactions:
Property | Value |
---|---|
Freely Rotating Bonds | 9 |
Polar Surface Area | 35.53 Ų |
Index of Refraction | 1.487 |
Molar Refractivity | 90.6 cm³ |
Molar Volume | 314.9 cm³ |
Polarizability | 35.92 ×10⁻²⁴ cm³ |
Surface Tension | 32.8 dyne/cm |
These properties contribute to understanding the compound's behavior in solution and its interactions with biological systems when transformed into the active pharmaceutical ingredient gemfibrozil .
Synthesis and Production
Synthetic Pathways
The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves a well-established chemical pathway that has been optimized for industrial production. The primary synthetic route involves the reaction between 2,5-dimethylphenol and 5-chloro-2,2-dimethylpentanoic acid isobutyl ester . This reaction represents an O-alkylation process where the phenolic oxygen forms an ether linkage with the halogenated carbon of the pentanoic acid derivative.
Reaction Conditions and Parameters
The reaction conditions for synthesizing Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate have been carefully developed to maximize yield and purity. According to documented procedures, the synthesis typically employs:
Reaction Component | Specification |
---|---|
Catalysts | Tetrabutylammonium bromide |
Base | Sodium hydroxide |
Solvent | Water |
Temperature Range | 25-132°C |
Pressure | 1500.15 Torr |
Reaction Time | 5 hours |
Reaction Vessel | Autoclave |
Under these optimized conditions, yields of approximately 80% can be achieved, making this an efficient process for industrial-scale production .
Role in Pharmaceutical Development
Precursor to Gemfibrozil
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate serves as a key intermediate in the synthesis of gemfibrozil, which is generically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid . Gemfibrozil is a clinically important medication used to regulate blood lipid levels, particularly effective in elevating high-density lipoproteins (HDL) while simultaneously lowering low-density lipoproteins (LDL) .
Improved Synthesis Pathway
The development of efficient synthetic routes for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has been crucial in advancing the commercial production of gemfibrozil. Traditional methods for gemfibrozil production typically yielded 39-46% of the final product, while the pathway involving this isobutyl ester intermediate has demonstrated yields regularly exceeding 70% and frequently reaching 80% . This significant improvement in yield efficiency has important implications for cost-effectiveness in pharmaceutical manufacturing.
Process Optimization Research
Solvent System Studies
Research into optimizing the production of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has revealed the importance of solvent selection. A mixed solvent system comprising toluene and dimethylsulfoxide (DMSO) in specific ratios has been found to significantly influence reaction yields. The preferred ratio ranges from 5:1 to 15:1 (v/v) of toluene to DMSO, with optimal results observed at approximately 7.5:1 . Ratios outside this range have been documented to result in decreased product yields.
Starting Material Selection
Investigations into starting material selection have demonstrated that the choice of ester can substantially impact reaction efficiency:
Starting Material | Resultant Intermediate | Yield |
---|---|---|
2-methylpropyl 2-methylpropanoate (isobutyl isobutyrate) | 2-methylpropyl 5-chloro-2,2-dimethylpentanoate | 94% |
methyl 2-methylpropanoate (methyl isobutyrate) | methyl 5-chloro-2,2-dimethylpentanoate | 81% |
These findings indicate that isobutyl isobutyrate is the preferred starting material for maximizing intermediate yields .
Halogenating Agent Selection
The choice of halogenating agent also affects reaction outcomes significantly. Research has demonstrated that 1-bromo-3-chloropropane is preferred over 1,3-dibromopropane due to the higher yields achieved with the former reagent. Commercial-scale production using 1-bromo-3-chloropropane has resulted in 81% yields of the methyl 5-chloro-2,2-dimethylpentanoate ester intermediate .
Comparative Analysis with Traditional Methods
Efficiency Comparison
The synthesis pathway involving Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate represents a significant improvement over traditional methods for gemfibrozil production. Historical approaches described by Creger in U.S. Patent No. 3,674,836 involved a two-step process:
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O-alkylation of 2,5-dimethylphenol with 1,3-dibromopropane (55-60% yield)
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Reaction of the resulting intermediate with isobutyric acid dianion (70-76% yield)
Practical Advantages
Beyond yield improvements, the synthesis pathway utilizing Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate offers several practical advantages:
These practical considerations, combined with the improved yields, make this synthetic route particularly valuable for industrial applications .
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